1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one
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Overview
Description
1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one is a bicyclic compound featuring a diazabicycloheptane core. This structure is notable for its rigidity and the presence of nitrogen atoms, which can participate in various chemical reactions. The compound is of interest in medicinal chemistry and organic synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Key factors for this cascade reaction include:
- The presence of an electron-withdrawing N-protective group in the substrates.
- A strong base as the promoter .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitrogen atoms in the bicyclic structure can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one involves its interaction with molecular targets through its nitrogen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound might bind to enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one: A stereoisomer with different spatial arrangement of atoms.
2,5-diazabicyclo[2.2.1]heptane: A simpler structure without the ethanone group.
Uniqueness
1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one is unique due to its specific stereochemistry and the presence of the ethanone group, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(10)9-4-6-2-7(9)3-8-6/h6-8H,2-4H2,1H3/t6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYKYZQDRKWIAT-RNFRBKRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CC1CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@H]2C[C@@H]1CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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